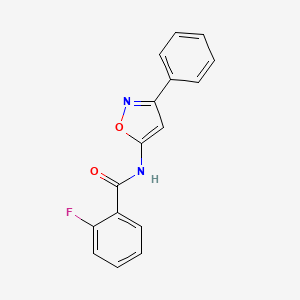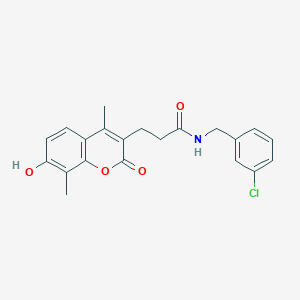![molecular formula C20H14ClFN4O3S2 B11393638 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11393638.png)
5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a chlorinated phenyl group, a fluorinated phenylmethanesulfonyl group, and a benzothiazolyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorinated phenyl group through electrophilic substitution. The fluorinated phenylmethanesulfonyl group is then added via a sulfonylation reaction, and finally, the benzothiazolyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxamide
- 5-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxamide
- 5-Chloro-2-(4-methylphenyl)pyrimidine-4-carboxamide
Uniqueness
5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is unique due to the presence of the fluorinated phenylmethanesulfonyl group and the benzothiazolyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H14ClFN4O3S2 |
|---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H14ClFN4O3S2/c1-11-2-7-15-16(8-11)30-19(24-15)26-18(27)17-14(21)9-23-20(25-17)31(28,29)10-12-3-5-13(22)6-4-12/h2-9H,10H2,1H3,(H,24,26,27) |
InChI Key |
HVJXFNDMGIRJKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11393560.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11393562.png)
![2-Benzofurancarboxamide, 3-[(4-methylphenoxy)methyl]-N-[5-[(3-methylphenyl)methyl]-2-thiazolyl]-](/img/structure/B11393569.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11393576.png)


![7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11393588.png)
![3-(2-chlorophenyl)-5-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B11393594.png)

![3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11393621.png)
![2-(3-Bromophenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11393627.png)
![5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11393632.png)
![5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B11393634.png)
![3-(4-bromophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11393635.png)
